tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate
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Overview
Description
tert-Butyl spiro[chromane-2,4’-piperidin]-4-ylcarbamate is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is part of the broader class of spiro compounds, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with a similar backbone have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor agents .
Mode of Action
It is known that spiro[chromane-2,4’-piperidine]-4(3h)-one compounds are usually formed by the simultaneous reactions of condensation and cyclization . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the biochemical pathways of the target cells.
Biochemical Pathways
Compounds with a similar backbone have been incorporated in a wide variety of pharmaceuticals and biochemicals . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Compounds with a similar backbone have shown their pharmacological potential in various therapeutic areas . This suggests that the compound may have a range of molecular and cellular effects, depending on the specific targets and pathways it affects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl spiro[chromane-2,4’-piperidin]-4-ylcarbamate typically involves a multi-step process. One common method includes the condensation of chromanone derivatives with piperidine derivatives under controlled conditions. The reaction often requires the use of catalysts such as trifluoroacetic acid and solvents like dichloromethane to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl spiro[chromane-2,4’-piperidin]-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
tert-Butyl spiro[chromane-2,4’-piperidin]-4-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and inflammation.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Shares a similar spiro structure and has been studied for its medicinal properties.
Piperidine Derivatives: These compounds also feature the piperidine ring and are widely used in pharmaceuticals.
Chromanone Derivatives: Known for their diverse biological activities and structural similarity to the chromane moiety in tert-Butyl spiro[chromane-2,4’-piperidin]-4-ylcarbamate.
Uniqueness
tert-Butyl spiro[chromane-2,4’-piperidin]-4-ylcarbamate stands out due to its unique combination of the chromane and piperidine rings, which imparts distinct biological activities and potential therapeutic applications. Its spiro structure also contributes to its stability and reactivity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-14-12-18(8-10-19-11-9-18)22-15-7-5-4-6-13(14)15/h4-7,14,19H,8-12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHPMABSQFIUEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CCNCC2)OC3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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